molecular formula C20H18N2O3 B268295 N-[3-(2-phenoxyethoxy)phenyl]nicotinamide

N-[3-(2-phenoxyethoxy)phenyl]nicotinamide

カタログ番号 B268295
分子量: 334.4 g/mol
InChIキー: YMHQKFHPJDTGBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-phenoxyethoxy)phenyl]nicotinamide, commonly known as PHA-665752, is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met receptor is a crucial signaling pathway that regulates various cellular processes such as cell proliferation, migration, and differentiation. The overexpression of c-Met is associated with various types of cancers, including lung, liver, and breast. Hence, PHA-665752 has been extensively studied for its potential as an anti-cancer agent.

作用機序

PHA-665752 works by inhibiting the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancers. The c-Met receptor plays a crucial role in regulating cell proliferation, migration, and differentiation. By inhibiting the c-Met receptor, PHA-665752 blocks the downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PHA-665752 has also been studied for its effects on various physiological processes. PHA-665752 has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This property makes PHA-665752 a potential treatment for diseases such as age-related macular degeneration and diabetic retinopathy.

実験室実験の利点と制限

One of the main advantages of PHA-665752 is its specificity towards the c-Met receptor. This property makes PHA-665752 a valuable tool for studying the role of c-Met in various cellular processes. However, one of the limitations of PHA-665752 is its poor solubility, which can affect its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the study of PHA-665752. One of the areas of research is the development of more potent and selective c-Met inhibitors. In addition, further studies are needed to investigate the potential of PHA-665752 in combination with other anti-cancer agents. Finally, the development of more efficient synthesis methods for PHA-665752 can lead to its wider availability and use in research.
Conclusion:
PHA-665752 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. Its specificity towards the c-Met receptor makes it a valuable tool for studying the role of c-Met in various cellular processes. In addition, its potential as an anti-cancer agent and treatment for inflammatory diseases make it a promising candidate for further research.

合成法

The synthesis of PHA-665752 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-phenoxyethanol, which is then reacted with 3-bromoaniline to form 3-(2-phenoxyethoxy)aniline. This intermediate is then reacted with 3-chloronicotinoyl chloride to form PHA-665752.

科学的研究の応用

PHA-665752 has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, PHA-665752 has shown promising results in inhibiting the growth and metastasis of various types of cancers. In addition, PHA-665752 has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

特性

製品名

N-[3-(2-phenoxyethoxy)phenyl]nicotinamide

分子式

C20H18N2O3

分子量

334.4 g/mol

IUPAC名

N-[3-(2-phenoxyethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c23-20(16-6-5-11-21-15-16)22-17-7-4-10-19(14-17)25-13-12-24-18-8-2-1-3-9-18/h1-11,14-15H,12-13H2,(H,22,23)

InChIキー

YMHQKFHPJDTGBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3

正規SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。